molecular formula C28H28N4O B12481730 1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol

1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol

Cat. No.: B12481730
M. Wt: 436.5 g/mol
InChI Key: VTUGOIMHSNBGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of triazole and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Coupling Reactions: The triazole and indole units can be coupled using various cross-coupling reactions such as Suzuki or Heck reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(2,3-diphenylindol-1-yl)propan-2-ol
  • 1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2-phenylindol-1-yl)propan-2-ol

Uniqueness

1-(3,5-Dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol is unique due to its specific combination of triazole and indole moieties, which may confer distinct chemical and biological properties. Its structural features might result in unique reactivity patterns and interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C28H28N4O

Molecular Weight

436.5 g/mol

IUPAC Name

1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol

InChI

InChI=1S/C28H28N4O/c1-19-14-15-26-25(16-19)27(22-10-6-4-7-11-22)28(23-12-8-5-9-13-23)31(26)17-24(33)18-32-21(3)29-20(2)30-32/h4-16,24,33H,17-18H2,1-3H3

InChI Key

VTUGOIMHSNBGQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=NC(=N5)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.